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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and synthesis of (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase

(SHMT). (+)-SHIN1, also known as RZ-2994, has emerged as a significant tool compound for

studying one-carbon metabolism and a potential therapeutic agent in oncology, particularly for

hematological malignancies.

Discovery and Biological Activity
(+)-SHIN1 is a pyrazolopyran derivative identified as a potent dual inhibitor of both the cytosolic

(SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These

enzymes are crucial for cellular one-carbon metabolism, catalyzing the reversible conversion of

serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This one-carbon unit

is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital

biomolecules.[3] Due to the high metabolic demands of cancer cells, SHMT enzymes are

considered attractive targets for anticancer therapies.[3]

The discovery of (+)-SHIN1 was based on a pyrazolopyran scaffold that was previously found

to inhibit plant SHMT.[4] Subsequent development and enantiomeric resolution led to the

identification of the active (+)-enantiomer, (+)-SHIN1.

Quantitative Biological Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10800731?utm_src=pdf-interest
https://www.benchchem.com/product/b10800731?utm_src=pdf-body
https://www.benchchem.com/product/b10800731?utm_src=pdf-body
https://www.benchchem.com/product/b10800731?utm_src=pdf-body
https://www.rndsystems.com/products/shin-1_6998
https://www.selleckchem.com/products/shin1-rz-2994.html
https://www.researchgate.net/figure/Repression-of-both-SHMT1-and-SHMT2-is-required-for-T-ALL-cell-cycle-arrest-A-SHMT1-and_fig5_353655444
https://www.researchgate.net/figure/Repression-of-both-SHMT1-and-SHMT2-is-required-for-T-ALL-cell-cycle-arrest-A-SHMT1-and_fig5_353655444
https://www.benchchem.com/product/b10800731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5664509/
https://www.benchchem.com/product/b10800731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological activity of (+)-SHIN1 has been characterized through various in vitro assays,

with key quantitative data summarized in the tables below.

Table 1: Enzymatic Inhibition of Human SHMT by (+)-SHIN1

Enzyme Isoform IC₅₀ (nM) Reference

SHMT1 5

SHMT2 13

Table 2: In Vitro Cell Growth Inhibition by (+)-SHIN1
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Cell Line Cancer Type IC₅₀ (nM) Notes Reference

HCT-116 Colon Cancer 870 Wild-type

HCT-116

(SHMT2

knockout)

Colon Cancer < 50

Demonstrates

potent inhibition

of SHMT1 in a

cellular context.

HCT-116

(SHMT1

knockout)

Colon Cancer ~870

Inhibition of

mitochondrial

SHMT2 is

limiting for

efficacy in wild-

type cells.

8988T
Pancreatic

Cancer
< 100

These cells are

particularly

reliant on

SHMT1.

H1299 (FRAT1-

overexpressing)

Non-Small Cell

Lung Cancer
600

Various B-cell

malignancies
Lymphoma

Enriched in the

more sensitive

half of 298 cell

lines

Mechanism of Action and Signaling Pathway
(+)-SHIN1 exerts its biological effects by inhibiting SHMT1 and SHMT2, thereby disrupting the

one-carbon metabolic pathway. This inhibition leads to a depletion of one-carbon units, which

are critical for the de novo synthesis of purines and thymidylate, essential components of DNA

and RNA. The consequence is an impairment of nucleotide biosynthesis, leading to cell cycle

arrest and inhibition of cell proliferation.

The signaling pathway affected by (+)-SHIN1 is central to cellular metabolism. The following

diagram illustrates the role of SHMT1 and SHMT2 in one-carbon metabolism and the point of
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inhibition by (+)-SHIN1.
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Starting Materials:
- Aromatic Aldehyde
- Ethyl Acetoacetate
- Hydrazine Hydrate

- Malononitrile

One-Pot Multicomponent Reaction
(e.g., in ethanol with a catalyst)

Reaction Workup
(e.g., filtration, washing)

Purification
(e.g., recrystallization)

Pyranopyrazole Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic
vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Synthesis of (+)-SHIN1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800731#discovery-and-synthesis-of-shin1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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